7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Overview
Description
7alpha-Hydroxy-3-oxo-4-cholestenoic acid is a cholestanoid compound that is cholest-4-en-26-oic acid substituted by an alpha-hydroxy group at position 7 and an oxo group at position 3. It is an intermediate metabolite in the bile acid synthesis pathway and plays a crucial role in the metabolism of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha-Hydroxy-3-oxo-4-cholestenoic acid is synthesized extrahepatically from cholesterol. The enzyme oxysterols-7alpha-hydrolase (CYP7B1) acts on the precursor 27-hydroxycholesterol to generate this compound . The reaction conditions typically involve the presence of CYP7B1 enzyme and suitable cofactors.
Industrial Production Methods: it can be produced in laboratory settings using biochemical synthesis involving cholesterol and specific enzymes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy and oxo groups.
Reduction: The oxo group at position 3 can be reduced to a hydroxyl group under suitable conditions.
Substitution: The hydroxy group at position 7 can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed:
Oxidation: Products may include 7-oxo-3-oxo-4-cholestenoic acid.
Reduction: Products may include 7alpha-Hydroxy-3-hydroxy-4-cholestenoic acid.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
7alpha-Hydroxy-3-oxo-4-cholestenoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex steroids and bile acids.
Biology: Studied for its role in cholesterol metabolism and bile acid synthesis.
Industry: Utilized in the development of biochemical assays and diagnostic tools for metabolic studies.
Mechanism of Action
7alpha-Hydroxy-3-oxo-4-cholestenoic acid exerts its effects primarily through its role as an intermediate in bile acid synthesis. It is synthesized from cholesterol by the enzyme oxysterols-7alpha-hydrolase (CYP7B1) and further metabolized in the liver. The compound influences metabolic pathways by regulating bile acid synthesis and cholesterol homeostasis. It also acts as a substrate for liver 5beta-reductase (AKR1D1), which is crucial in bile acid metabolism .
Comparison with Similar Compounds
7alpha-Hydroxycholesterol: Another intermediate in bile acid synthesis with a similar structure but lacking the oxo group at position 3.
3beta-Hydroxy-5-cholestenoic acid: A related compound in the cholesterol metabolism pathway with different functional groups.
27-Hydroxycholesterol: The precursor to 7alpha-Hydroxy-3-oxo-4-cholestenoic acid, involved in cholesterol metabolism.
Uniqueness: this compound is unique due to its specific role in bile acid synthesis and its structural features, including the alpha-hydroxy group at position 7 and the oxo group at position 3. These functional groups are critical for its biological activity and its interactions with enzymes involved in cholesterol metabolism .
Properties
IUPAC Name |
(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGKQGFUDXGAX-MYWFJNCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921749 | |
Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
115538-85-7 | |
Record name | 7α-Hydroxy-3-oxo-4-cholestenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115538-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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